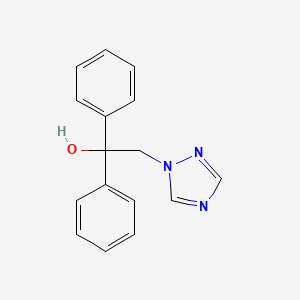
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl-
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Agricultural and Medicinal Chemistry Applications
- 2-(1H-1,2,4-triazol-1-yl)ethanols, including 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl-, exhibit significant interest in agricultural and medicinal chemistry for their herbicidal and antifungal activities. Researchers have developed versatile methods to access these substituted triazoles, which have applications in creating a wide range of 2-(1H-1,2,4-triazol-1-yl)ethanols (Lassalas et al., 2017).
2. Antimicrobial and Antifungal Activity
- Certain derivatives of 1H-1,2,4-triazole, such as 2-[(1,3-diphenyl-1H-1,2,4-triazol-5-yl) dinitromethyl]-5,6,8,8a-tetrahydro-[1,2,4] oxadiazol[3,2-c][1,4] oxazine, have been found to possess bacteriostatic and fungistatic effects against various bacterial and fungal strains. This highlights their potential as new drugs with antimicrobial and antifungal activities (Tyrkov et al., 2022).
3. Synthesis of Antifungal Agents
- The synthesis of methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol and related compounds demonstrates their use in the development of antifungal agents. These compounds show promise in the treatment and prevention of systemic fungal infections (PestiJaan et al., 1998).
4. Development of Molecular-Based Devices
- Substituted 1,2,4-triazoles, including 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl-, have applications in creating metal complexes with specific magnetic properties. These complexes are of interest for their potential use in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008).
5. Corrosion Protection in Industrial Applications
- Some 4H-triazole derivatives, including 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl-, are used for corrosion and dissolution protection of mild steel in acidic environments. These compounds serve as effective inhibitors and are important in industrial applications for protecting metal surfaces (Bentiss et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The compound’s interaction with this enzyme can have significant effects on cellular processes, particularly in the context of diseases like cancer .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds with different targets . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to the inhibition of the enzyme, thereby affecting the synthesis of estrogens .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various cellular processes, including cell proliferation and differentiation. In the context of cancer, this can lead to the inhibition of cancer cell growth .
Pharmacokinetics
This includes its absorption and distribution within the body, as well as its interaction with its target, the aromatase enzyme .
Result of Action
The primary result of the compound’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen synthesis . This can have significant effects on cellular processes, particularly in cancer cells. For instance, the compound has shown promising cytotoxic activity against certain cancer cell lines .
Biochemische Analyse
Biochemical Properties
The compound 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has been found to interact with various enzymes and proteins in biochemical reactions . The compound has been evaluated for its cytotoxic activities against human cancer cell lines including MCF-7, Hela, and A549 . The compound’s interaction with these biomolecules can influence the course of biochemical reactions .
Cellular Effects
1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has shown promising cytotoxic activity against the Hela cell line . It influences cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, a possible target .
Eigenschaften
IUPAC Name |
1,1-diphenyl-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(11-19-13-17-12-18-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGRNNYXIUXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227474 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76674-04-9 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)





![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)





